molecular formula C19H17NO B3172378 2-(2-Benzylphenoxy)aniline CAS No. 946727-14-6

2-(2-Benzylphenoxy)aniline

Cat. No.: B3172378
CAS No.: 946727-14-6
M. Wt: 275.3 g/mol
InChI Key: HUAHNNVAYIHTJA-UHFFFAOYSA-N
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Description

Contextualization within Substituted Anilines and Phenoxy Ethers

2-(2-Benzylphenoxy)aniline is a derivative of aniline (B41778), a foundational aromatic amine consisting of a phenyl group attached to an amino group. Substituted anilines are a broad class of compounds where one or more hydrogen atoms on the benzene (B151609) ring or the amino group are replaced by other functional groups. These modifications can significantly alter the electronic and steric properties of the molecule, making substituted anilines crucial building blocks in the synthesis of pharmaceuticals, dyes, and polymers. The presence of the amino group makes the aromatic ring more reactive towards electrophilic substitution, directing incoming groups to the ortho and para positions.

Concurrently, this compound belongs to the family of phenoxy ethers, also known as diaryl ethers. These are compounds characterized by an oxygen atom connecting two aryl groups. The ether linkage in these molecules is generally stable, and the aromatic rings can be functionalized to tune the molecule's properties. Diaryl ethers are found in a variety of natural products and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The structure of this compound, featuring a benzyl (B1604629) group on one of the phenyl rings and an amino group on the other, creates a unique electronic and steric environment. This combination of functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecular architectures.

Significance in Organic Synthesis and Advanced Research Methodologies

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are central to established and cutting-edge synthetic methodologies. The construction of the diaryl ether and the C-N bond in aniline derivatives are fundamental transformations in organic synthesis.

The synthesis of diaryl ethers, a key structural component of this compound, is often achieved through cross-coupling reactions. Historically, the Ullmann condensation has been a prominent method, typically involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide at elevated temperatures. galchimia.comnsf.gov More contemporary approaches, offering milder reaction conditions and broader substrate scope, include the Buchwald-Hartwig and Chan-Lam cross-coupling reactions. nih.govorganic-chemistry.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds and could be envisioned in the synthesis of precursors to this compound. nih.govorganic-chemistry.org Similarly, the Chan-Lam coupling utilizes copper catalysts to form C-O bonds between phenols and arylboronic acids, providing another strategic route to the diaryl ether core. organic-chemistry.org

Recent advancements in catalysis have further expanded the toolbox for synthesizing such molecules. For instance, ruthenium-catalyzed dehydrogenative C-O bond formation between anilines and phenols presents a novel approach. nih.gov These advanced methodologies highlight the ongoing innovation in organic synthesis, providing efficient pathways to complex molecules like this compound. The development of catalyst- and additive-free synthetic methods for related 2-benzyl N-substituted anilines further underscores the drive towards more sustainable and efficient chemical transformations. beilstein-journals.org

The following table summarizes some of the key synthetic reactions relevant to the formation of the core structures found in this compound.

Reaction NameDescriptionKey Features
Ullmann Condensation Copper-catalyzed reaction between a phenol and an aryl halide to form a diaryl ether. galchimia.comnsf.govTraditionally requires high temperatures; suitable for electron-deficient aryl halides.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an amine with an aryl halide to form a C-N bond. nih.govorganic-chemistry.orgMild reaction conditions; broad substrate scope; various generations of catalysts and ligands.
Chan-Lam Coupling Copper-catalyzed cross-coupling of a phenol with an arylboronic acid to form a diaryl ether. organic-chemistry.orgCan often be performed at room temperature; tolerant of a wide range of functional groups.
Ruthenium-Catalyzed Dehydrogenative Coupling A newer method for C-O bond formation between anilines and phenols. nih.govOffers an alternative pathway to traditional cross-coupling reactions.

Due to the limited availability of specific experimental data for this compound in the surveyed scientific literature, a detailed table of its physicochemical and spectroscopic properties cannot be provided at this time. However, based on the general properties of related anilines and diaryl ethers, it is expected to be a solid at room temperature with solubility in common organic solvents. Spectroscopic analysis would likely reveal characteristic signals for the aromatic protons and carbons, the benzylic methylene (B1212753) group, and the amine protons in its NMR spectra, as well as a molecular ion peak corresponding to its molecular weight in its mass spectrum.

Properties

IUPAC Name

2-(2-benzylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-17-11-5-7-13-19(17)21-18-12-6-4-10-16(18)14-15-8-2-1-3-9-15/h1-13H,14,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAHNNVAYIHTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Benzylphenoxy Aniline and Its Analogues

Condensation Reactions in Related Chemical Syntheses

Condensation reactions, particularly the Ullmann condensation, represent a classical and widely used method for the formation of C-O bonds in diaryl ethers, a core structural feature of 2-(2-benzylphenoxy)aniline. wikipedia.orgorganic-chemistry.org This type of reaction involves the copper-promoted coupling of an aryl halide with a phenol (B47542). wikipedia.org In the context of synthesizing phenoxyanilines, this would typically involve the reaction of a substituted phenol with a haloaniline in the presence of a copper catalyst.

The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures (frequently over 200°C) and the use of high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene. wikipedia.org The mechanism involves the in-situ formation of a copper(I) alkoxide from the phenol, which then undergoes a metathesis reaction with the aryl halide. wikipedia.org Modern advancements have introduced soluble copper catalysts supported by ligands, such as 1,10-phenanthroline, which can facilitate the reaction under milder conditions. wikipedia.org For instance, the synthesis of a related compound, 2-(2-benzylphenoxy)-3-chloroaniline, can be achieved via an Ullmann coupling between a 2-benzylphenol (B1197477) derivative and 3-chloroaniline (B41212) using a CuI/1,10-phenanthroline catalytic system.

Table 1: Key Features of Ullmann Condensation for Phenoxyaniline Synthesis

FeatureDescription
Reactants Aryl Halide (e.g., Haloaniline) and Phenol (e.g., 2-Benzylphenol)
Catalyst Copper-based (e.g., Copper powder, CuI, CuO) mdpi.com
Ligands Often used in modern methods to improve efficiency (e.g., 1,10-phenanthroline, diamines) wikipedia.org
Solvents High-boiling polar solvents (e.g., DMF, N-methylpyrrolidone) wikipedia.org
Temperature Traditionally high (>200°C), milder with modern catalysts (~100-150°C) wikipedia.orgmdpi.com
Base Typically required (e.g., K₂CO₃, Cs₂CO₃, KOH) mdpi.com

A related reaction is the Goldberg reaction, which is a copper-catalyzed C-N bond formation between an aryl halide and an aniline (B41778), representing an alternative pathway to create substituted anilines. wikipedia.org

Reductive Amination Approaches for Phenoxyacetic Acid Derivatives

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones). nih.gov This process can be applied to produce analogues of this compound, particularly secondary amines derived from phenoxyacetic acids. The reaction proceeds in one or two steps, involving the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine. nih.gov

In the synthesis of phenoxyacetic acid derivatives, an alkyl 2-(2-formyl-4-nitrophenoxy)alkanoate can be reacted with an aniline. nih.gov The resulting imine (a Schiff base) is then reduced to a secondary amine. nih.gov A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective choice that allows for a direct, one-pot reaction. nih.gov Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a common method for this reduction. nih.gov This approach is valuable as it allows for the construction of complex amine structures from readily available carbonyl and amine precursors. nih.govjetir.org

Table 2: Reductive Amination for Phenoxyacetic Acid Amine Derivatives

ComponentExampleRole
Carbonyl Precursor Alkyl 2-(2-formylphenoxy)alkanoates nih.govProvides the electrophilic carbon for C-N bond formation
Amine Aniline or substituted anilines (e.g., 4-methoxyaniline) nih.govActs as the nucleophile
Reducing Agent Sodium triacetoxyborohydride or H₂ with Pd/C catalyst nih.govReduces the intermediate imine to a secondary amine
Process Type Can be performed as a one-step (direct) or two-step (stepwise) process nih.govDirect methods are often more efficient

Photochemical Strategies in Aniline Synthesis

Recent innovations in synthetic chemistry have introduced photochemical methods for the construction of anilines, offering an alternative to traditional transition-metal-catalyzed cross-coupling reactions. nih.govunica.itmanchester.ac.uk One notable strategy exploits the condensation of amines with saturated cyclohexanones, which act as aryl electrophile surrogates. nih.govunica.it

This approach involves a predetermined and site-selective carbon-nitrogen (C-N) bond formation through the condensation of an amine with a cyclohexanone. unica.itmanchester.ac.uk The key step is the subsequent aromatization of the resulting cyclohexene (B86901) ring, which is achieved using a dual catalytic system comprising a photoredox catalyst and a cobalt catalyst under blue light irradiation. unica.it This synergistic system progressively desaturates the ring to form the final aniline product. nih.govunica.it This method is advantageous as it bypasses the need for pre-functionalized aromatic substrates (like aryl halides) and often proceeds under mild conditions, generating water and hydrogen gas as the only stoichiometric by-products, which leads to excellent atom economy. unica.itresearchgate.net

The mechanism involves the photocatalyst absorbing light and initiating an electron transfer process, while the cobalt catalyst facilitates the dehydrogenation steps. unica.it This strategy has been successfully applied to the synthesis of various anilines, including those found in commercial medicines. nih.govmanchester.ac.uk

Table 3: Components of a Photochemical Dehydrogenative Aniline Synthesis

ComponentExampleFunction
Amine Source Primary or secondary amines unica.itNitrogen source for the aniline
Aryl Surrogate Substituted Cyclohexanones nih.govunica.itmanchester.ac.ukProvides the carbon framework for the aromatic ring
Photocatalyst Iridium-based complexes unica.itAbsorbs light to initiate the redox cycle
Co-catalyst Cobalt-based complexes unica.itFacilitates the desaturation/aromatization process
Light Source Blue Light Emitting Diodes (LEDs) unica.itProvides the energy for photoexcitation
Additives Brønsted acid (e.g., AcOH), Base (e.g., DABCO) unica.itFacilitate enamine formation and other steps

General Synthetic Routes and Precursor Utilization

The most direct and widely applicable methods for synthesizing this compound and its analogues are transition-metal-catalyzed cross-coupling reactions. The two predominant strategies are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve reacting 2-(2-benzylphenoxy)halobenzene with ammonia (B1221849) or an ammonia equivalent, or reacting 2-benzylphenol with a dihalo-benzene followed by amination. A more direct route involves coupling 2-haloaniline with 2-benzylphenol, although this forms a C-O bond and is more akin to a Buchwald-Hartwig ether synthesis or an Ullmann reaction. The true Buchwald-Hartwig amination would build the C-N bond, for example, by reacting 2-phenoxyaniline (B124666) with benzyl (B1604629) bromide, though this would alkylate the amine rather than form the target structure. The key precursors for the diaryl ether core are 2-benzylphenol and a substituted haloaniline.

The Ullmann condensation, as discussed previously, uses a copper catalyst to achieve the same C-O bond formation between a phenol and an aryl halide. wikipedia.org While the Buchwald-Hartwig reaction often proceeds under milder conditions and with a broader substrate scope thanks to the development of sophisticated phosphine (B1218219) ligands, the Ullmann reaction remains a viable and cost-effective alternative, especially with modern improvements. mdpi.comwikipedia.org

The primary precursors for the synthesis of this compound are 2-benzylphenol and a suitable 2-substituted aniline derivative, such as 2-haloaniline or 2-nitroaniline, where the nitro group can be subsequently reduced to the amine. For instance, a common synthetic route involves the nucleophilic aromatic substitution reaction between 2-benzylphenol and an activated haloaniline, facilitated by a base like potassium carbonate in a polar aprotic solvent.

Table 4: Comparison of General Synthetic Routes

FeatureBuchwald-Hartwig Amination/Ether SynthesisUllmann Condensation
Catalyst Palladium-based wikipedia.orgorganic-chemistry.orgCopper-based wikipedia.orgorganic-chemistry.org
Ligands Bulky, electron-rich phosphines (e.g., BrettPhos, RuPhos) rug.nlOften N- or O-based (e.g., phenanthroline, diamines) wikipedia.org
Reaction Conditions Generally milder temperatures, broader functional group tolerance wikipedia.orgTraditionally harsh, but improved with modern ligands wikipedia.orgmdpi.com
Precursors Aryl halides/triflates and amines/alcohols wikipedia.orgAryl halides and amines/alcohols wikipedia.org
Key Bond Formed C-N or C-OC-N (Goldberg) or C-O (Ullmann)

Advanced Computational and Theoretical Investigations of 2 2 Benzylphenoxy Aniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and its influence on molecular properties. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of a molecule, from which numerous other properties can be derived. iitg.ac.inwikipedia.org

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. rdd.edu.iq Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. rdd.edu.iq This approach is widely applied to study the geometric and thermodynamic properties of molecules. researchgate.net

For aromatic amines and related structures, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are routinely used to predict optimized geometries, vibrational frequencies (FT-IR and Raman spectra), and electronic properties. researchgate.netresearchgate.net For 2-(2-benzylphenoxy)aniline, DFT would be instrumental in mapping the potential energy surface, identifying stable conformers, and calculating key descriptors related to its reactivity.

Table 1: Representative Theoretical Parameters Calculable by DFT for an Aniline (B41778) Derivative This table illustrates typical parameters obtained through DFT calculations for aniline-based compounds. Specific values for this compound would require dedicated computational studies.

ParameterDescriptionTypical Method
Total EnergyThe total electronic energy of the optimized molecular structure.B3LYP/6-311G(d,p)
Dipole MomentA measure of the net molecular polarity.B3LYP/6-311G(d,p)
Rotational ConstantsConstants related to the molecule's moments of inertia.B3LYP/6-311G(d,p)
Vibrational FrequenciesFrequencies corresponding to infrared and Raman spectral peaks.B3LYP/6-311G(d,p)

Elucidation of Electronic Properties

The electronic properties of a molecule, which are governed by the arrangement and energies of its electrons, dictate its reactivity, spectroscopic behavior, and potential for use in electronic materials. libretexts.org

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally signifies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. thaiscience.info This gap is also directly related to the electronic absorption properties of the molecule. researchgate.net Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions and predict UV-visible absorption spectra based on the molecular orbitals. researchgate.netthaiscience.info For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, indicating the most likely sites for electrophilic and nucleophilic attack.

Table 3: Frontier Molecular Orbital (FMO) Parameters This table presents a conceptual layout of FMO data that would be obtained from a DFT study. The values are illustrative and not specific to this compound.

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to ionization potential and nucleophilicity
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to electron affinity and electrophilicity
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOIndicates chemical reactivity and electronic transition energy

Nonlinear Optical (NLO) Behavior and First Hyperpolarizability Assessments

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. tcichemicals.com These materials are vital for technologies like frequency conversion and optical switching. metall-mater-eng.comnih.gov Organic molecules with extended π-conjugated systems and charge-transfer characteristics are promising candidates for NLO applications. tcichemicals.com

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response. rug.nl Computational chemistry provides a direct route to calculating this property. researchgate.net A high β value suggests that the molecule could be effective for applications like second-harmonic generation. rug.nl For this compound, computational assessment of its dipole moment (μ) and first hyperpolarizability (β) would be a crucial first step in evaluating its potential as an NLO material. Studies on similar molecules have shown that DFT calculations can predict NLO behavior with reasonable accuracy. researchgate.net

Table 4: Calculated Nonlinear Optical (NLO) Properties This table illustrates the type of data generated in a computational NLO assessment. The values are hypothetical.

PropertySymbolDescription
Dipole MomentμMeasures the ground-state charge asymmetry.
Average PolarizabilityαMeasures the linear response of the electron cloud to an electric field.
First HyperpolarizabilityβMeasures the second-order nonlinear optical response.

Electric Dipole Moment Computations

The electric dipole moment is a fundamental measure of the asymmetry of charge distribution within a molecule. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting this property. researchgate.netmdpi.com For this compound, the calculation of the dipole moment involves determining the ground state electronic structure and charge density. The magnitude and vector of the dipole moment arise from the contributions of all constituent atoms and functional groups, including the aniline, benzyl (B1604629), and phenoxy moieties.

Table 1: Illustrative Calculated Dipole Moments of Aniline and Related Molecules

MoleculeComputational MethodCalculated Dipole Moment (Debye)Reference
AnilineDFT (B3LYP)1.98 researchgate.net
1,4-Dimethoxybenzene-1.70 ias.ac.in
2-Amino-1,4-dimethoxybenzene-1.83 (in Benzene) ias.ac.in
This compoundDFT (Predicted)Value would be calculated

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides robust methods for simulating the spectroscopic signatures of molecules, which can be correlated with experimental findings to confirm structural assignments and understand vibrational and electronic properties. researchgate.net

Infrared (IR) Spectroscopy Simulations and Vibrational Analysis

Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. cuni.cz Methods like DFT (e.g., B3LYP/6-311++G(d,p)) are employed to compute the vibrational modes and their corresponding IR intensities. researchgate.net For this compound, the simulated spectrum would exhibit characteristic peaks corresponding to specific functional groups.

A detailed vibrational analysis involves assigning these calculated frequencies to particular bond stretches, bends, and wags. Key expected vibrations for this compound include:

N-H stretching: Primary aromatic amines typically show two bands in the 3300-3500 cm⁻¹ region. nih.gov

C-H stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ range.

C-O-C stretching: The asymmetric ether stretch is a strong band, typically found around 1200-1250 cm⁻¹.

C-N stretching: Aromatic amine C-N stretching occurs in the 1250-1335 cm⁻¹ region. nih.gov

Comparing the simulated spectrum with an experimental FT-IR spectrum allows for a precise assignment of the observed bands and confirms the molecular structure. researchgate.net

Table 2: Predicted Principal Infrared (IR) Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
N-H Asymmetric & Symmetric Stretch3400-3500 & 3300-3400Vibration of the amine group hydrogens.
Aromatic C-H Stretch3000-3100Stretching of C-H bonds on the benzene (B151609) rings.
Aliphatic C-H Stretch2850-3000Stretching of C-H bonds on the benzyl CH₂ group.
Aromatic C=C Stretch1450-1600Ring skeletal vibrations.
N-H Bend (Scissoring)1580-1650Bending motion of the amine group.
Aromatic C-N Stretch1250-1335Stretching of the bond between the aniline ring and nitrogen.
Aromatic Ether C-O-C Asymmetric Stretch1200-1250Stretching of the ether linkage.

Raman Spectroscopy Predictions

Similar to IR spectroscopy, Raman spectra can be simulated computationally to predict the frequencies and intensities of Raman-active vibrations. cuni.czarxiv.org While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman spectroscopy relies on a change in the molecule's polarizability. arxiv.org This makes the two techniques complementary. For this compound, the non-polar bonds, such as the C-C bonds in the aromatic rings, are expected to produce strong signals in the Raman spectrum. The simulated Raman spectrum would be particularly useful for identifying skeletal vibrations of the fused ring system, which may be weak in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netcore.ac.uk These calculations provide the isotropic magnetic shielding for each nucleus, which is then referenced against a standard (e.g., Tetramethylsilane, TMS) to predict the chemical shift. core.ac.uk For this compound, these calculations would predict:

¹H NMR: Distinct signals for the aromatic protons on the three different rings, the amine (-NH₂) protons, and the benzylic (-CH₂-) protons. The chemical shifts would be influenced by the electronic environment created by the ether linkage and the amino group.

¹³C NMR: Predicted chemical shifts for each of the 19 carbon atoms, allowing for the unambiguous assignment of signals in the experimental spectrum. Carbons bonded to the electronegative oxygen and nitrogen atoms (C-O and C-N) would be shifted significantly downfield.

Correlating these calculated shifts with experimental data is a powerful method for structural verification. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound

Carbon Atom TypeExpected Chemical Shift (δ) Range (ppm)
C-NH₂ (Aniline Ring)140-150
C-O (Aniline Ring)150-160
C-O (Phenoxy Ring)150-160
Aromatic CH (unsubstituted)115-130
Quaternary Aromatic C (Benzyl Ring)135-140
Benzylic CH₂~40

Analysis of Charge Distribution and Intermolecular Interactions

Understanding how electronic charge is distributed across a molecule is crucial for predicting its reactivity and intermolecular interactions.

Mulliken and Natural Population Analysis for Atomic Charges

Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common computational methods used to estimate the partial atomic charges on each atom within a molecule. researchgate.net These analyses are performed on the optimized molecular wavefunction. researchgate.net

Mulliken Analysis: This method partitions the total electron population among the different atoms. While widely used, its results can be sensitive to the choice of basis set. researchgate.net

Natural Population Analysis (NPA): This method is based on the Natural Bond Orbital (NBO) framework and is generally considered to be more robust and less dependent on the basis set. researchgate.net It provides a more chemically intuitive picture of charge distribution.

For this compound, both MPA and NPA calculations would be expected to show a significant negative partial charge on the highly electronegative oxygen and nitrogen atoms. The carbon atoms directly bonded to them (C-O and C-N) would consequently carry a partial positive charge. The distribution of charges across the aromatic rings would reveal the electron-donating effect of the amino group and the electron-withdrawing effect of the phenoxy ether group, providing insights into the molecule's reactive sites. researchgate.netresearchgate.net

Table 4: Illustrative Comparison of Mulliken and NPA Atomic Charges for Key Atoms

AtomMulliken Charge (a.u.) - PredictedNPA Charge (a.u.) - Predicted
Oxygen (Ether)Highly NegativeHighly Negative
Nitrogen (Amine)NegativeNegative
C (bonded to O)PositivePositive
C (bonded to N)PositivePositive
Hydrogens (Amine)PositivePositive

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It reveals the electrostatic potential on the electron density surface, providing a guide to molecular reactivity. chemrxiv.org The MEP map is color-coded to identify regions of varying electron potential: red indicates electron-rich areas with negative potential, which are susceptible to electrophilic attack, while blue signifies electron-poor regions with positive potential, prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-zero potential. researchgate.net

For this compound, an MEP analysis would be expected to highlight specific reactive zones:

Negative Potential (Red): The most intense negative potential would likely be localized on the nitrogen atom of the aniline moiety due to the high electron density of its lone pair. A secondary region of negative potential would be expected around the ether oxygen atom. These sites represent the most probable locations for interaction with electrophiles or for hydrogen bonding donation. nih.gov

Positive Potential (Blue): The most positive electrostatic potential would be concentrated on the hydrogen atoms of the amine group (-NH₂), making them the primary sites for nucleophilic attack or hydrogen bond acceptance.

The table below illustrates the kind of data an MEP analysis would yield, with hypothetical values for the points of maximum and minimum electrostatic potential.

SiteFeaturePredicted Electrostatic Potential (kcal/mol)Implication
Amine Nitrogen (N)V_min (Minimum Potential)-35 to -50Primary site for electrophilic attack and H-bonding
Ether Oxygen (O)V_min (Minimum Potential)-20 to -35Secondary site for electrophilic attack
Amine Hydrogens (H)V_max (Maximum Potential)+40 to +60Site for nucleophilic interaction and H-bond donation

Noncovalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies

Noncovalent interactions (NCIs) are critical in determining the conformation, stability, and function of molecules. nih.gov NCI analysis, often visualized using the Reduced Density Gradient (RDG), is a method for identifying and characterizing these weak interactions in real space. chemrxiv.org The RDG is a function of the electron density and its gradient. Plotting RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) allows for the classification of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as distinct spikes in the negative sign(λ₂)ρ region, typically colored blue on the NCI isosurface.

Weak van der Waals Interactions: Characterized by spikes near the zero value of sign(λ₂)ρ and are colored green.

Strong Repulsive Interactions (Steric Clashes): Found in the positive sign(λ₂)ρ region and are colored red.

In this compound, NCI analysis would likely reveal several key interactions governing its three-dimensional structure:

Intramolecular Hydrogen Bonding: A potential weak hydrogen bond could be identified between one of the amine hydrogens and the ether oxygen, visualized as a blue or blue-green surface between these atoms.

Van der Waals Forces: Extensive green-colored isosurfaces would be expected between the three aromatic rings, indicating stabilizing π-π stacking and C-H···π interactions.

Steric Repulsion: Depending on the torsional angles between the rings, red-colored patches could appear, indicating steric hindrance, particularly between the benzyl group and the aniline moiety.

Interaction TypeCorresponding RDG featureIsosurface ColorPredicted Location
Hydrogen BondSpike at negative sign(λ₂)ρBlueBetween amine N-H and ether O
Van der WaalsSpike near zero sign(λ₂)ρGreenBetween phenyl rings
Steric ClashSpike at positive sign(λ₂)ρRedRegions of steric crowding

Fukui Function Analysis for Reactivity Sites

Fukui function analysis is a powerful method within DFT used to predict the most reactive sites in a molecule. nih.gov It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de There are three main types of Fukui functions:

f+(r): Predicts sites for nucleophilic attack (where the molecule accepts an electron).

f-(r): Predicts sites for electrophilic attack (where the molecule donates an electron).

f0(r): Predicts sites for radical attack.

For this compound, a Fukui analysis would provide a quantitative measure of the reactivity hinted at by the MEP map. The results can be condensed to individual atomic sites to rank their reactivity.

Electrophilic Attack (f-): The highest values of f- are expected on the nitrogen atom and the carbon atoms at the ortho and para positions of the aniline ring, confirming these as the most likely sites to be attacked by an electrophile.

Nucleophilic Attack (f+): The highest f+ values would likely be distributed across the carbon atoms within the aromatic rings, indicating their susceptibility to attack by nucleophiles under certain conditions.

The following table presents hypothetical condensed Fukui function values for key atoms.

AtomFukui Function (f-)Fukui Function (f+)Predicted Reactivity
Aniline NHighLowSusceptible to electrophilic attack
Aniline C (para to NH₂)HighModerateSusceptible to electrophilic attack
Aniline C (ortho to NH₂)HighModerateSusceptible to electrophilic attack
Benzyl C (methylene)LowModeratePotential site for nucleophilic attack

Thermodynamic Property Derivations

Computational methods allow for the accurate calculation of key thermodynamic properties by performing vibrational frequency analysis on the optimized molecular geometry. researchgate.net These calculations provide data for properties like standard heat capacity (C°p), entropy (S°), and enthalpy (H°) over a range of temperatures, which are fundamental to understanding the molecule's stability and energy under various conditions. epj-conferences.org

For this compound, these properties would be derived from its calculated vibrational modes. As temperature increases, the values for heat capacity, entropy, and enthalpy would all be expected to rise due to increased vibrational, rotational, and translational energy. nist.gov

The table below shows a hypothetical set of calculated thermodynamic data for the compound at standard pressure.

Temperature (K)Heat Capacity, C°p (J/mol·K)Entropy, S° (J/mol·K)Enthalpy, H° (kJ/mol)
298.15340.5450.265.8
400.00420.8560.5105.1
500.00490.3660.9151.7
600.00550.1755.4204.2

Solvent Effects on Molecular and Electronic Structure

The surrounding solvent can significantly influence a molecule's properties and reactivity. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects by treating the solvent as a continuous medium with a defined dielectric constant. This analysis can predict changes in molecular geometry, dipole moment, and electronic properties like the HOMO-LUMO energy gap.

The influence of different solvents on this compound would be significant:

Polar Protic Solvents (e.g., Water, Methanol): These solvents would be expected to form hydrogen bonds with the amine and ether groups, leading to significant stabilization of the ground state. This can increase the molecule's dipole moment.

Polar Aprotic Solvents (e.g., DMSO): These solvents would also induce polarization and increase the dipole moment, though through dipole-dipole interactions rather than hydrogen bonding.

Nonpolar Solvents (e.g., Hexane): Properties in a nonpolar solvent would be closest to those calculated in the gas phase, with minimal perturbation of the electronic structure.

A comparative study would likely show a decrease in the HOMO-LUMO gap in polar solvents compared to the gas phase, indicating increased reactivity and a shift in UV-Vis absorption spectra.

SolventDielectric ConstantDipole Moment (Debye)HOMO-LUMO Gap (eV)
Gas Phase1.02.14.8
Hexane1.92.24.7
DMSO47.03.54.3
Water78.43.84.2

Mechanistic Studies and Reaction Pathways Involving 2 2 Benzylphenoxy Aniline Motifs

Exploration of Reaction Pathways in Related Aromatic Amine Transformations

The synthesis of aromatic amines and the transformation of the amino group are central themes in organic chemistry. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming C-N bonds. nih.gov Studies on this reaction using 2-aminobiphenyl (B1664054) palladacycles as precatalysts offer insights relevant to the 2-(2-benzylphenoxy)aniline structure. The activation of these precatalysts generates NH-carbazole, a byproduct that can influence the catalytic cycle. nih.gov Computational and experimental studies have shown that the Pd(II) oxidative addition intermediate can react with NH-carbazole to form a stable aryl carbazolyl Pd(II) complex. This complex acts as a catalyst resting state, controlling the concentration of the active LPd(0) species and minimizing catalyst decomposition. nih.gov In reactions involving aniline (B41778), an equilibrium is established between the carbazolyl complex and the on-cycle anilido analogue, facilitating a rapid reaction. nih.gov

The cleavage of C-N bonds in aromatic amines is another important transformation. While challenging, methods for the reductive cleavage of C-N bonds in N-benzoyl pyrrolidines have been developed using a combination of Lewis acid and photoredox catalysis. organic-chemistry.org This process involves a single-electron transfer to the amide, leading to selective cleavage at the C2-N bond. organic-chemistry.org Such principles could be conceptually extended to transformations of derivatives of this compound. Furthermore, transition metal-catalyzed reactions can cleave unreactive aryl C-N bonds in aniline derivatives for subsequent C-C bond formation with organoboronates. acs.org

The diaryl ether linkage present in this compound is typically stable, but C-O bond activation in related phenol (B47542) derivatives is a key strategy in cross-coupling reactions. acs.org Nickel catalysis, in particular, has proven effective for the cross-coupling of phenol derivatives that are unreactive under palladium catalysis. acs.org

Transformation TypeCatalytic System / ConditionsKey Mechanistic FeatureRelevance to this compound Motif
C-N Bond Formation (Aryl Amination)Pd-catalysis (e.g., Buchwald-Hartwig)Oxidative addition, reductive elimination. nih.govPotential synthesis route for the aniline moiety.
C-N Bond CleavageLewis acid / Photoredox catalysisSingle-electron transfer to an activated amine derivative. organic-chemistry.orgPotential functionalization pathway via cleavage of the N-H or a derived N-R bond.
C-O Bond ActivationNickel catalysisEnables cross-coupling of typically unreactive phenol derivatives. acs.orgPotential for modifying the diaryl ether linkage.

Investigation of C-H Functionalization and C-C Cleavage Mechanisms

The direct functionalization of C-H bonds is a powerful tool in organic synthesis for its atom economy. sigmaaldrich.cn In molecules like this compound, the aromatic rings and the benzylic position offer multiple sites for C-H functionalization. Palladium-catalyzed direct C-H arylation of unprotected anilines has been achieved with high chemo- and regioselectivity. nih.gov The use of a specific ligand, [2,2′-bipyridin]-6(1H)-one, prevents the competing N-arylation and directs the reaction to the ortho-C-H bond of the aniline ring. nih.gov Mechanistic studies suggest that the C-H cleavage is favored in an anionic intermediate where the aniline's NH moiety is deprotonated. nih.gov

Methodologies that combine C-H functionalization with C-C bond cleavage enable complex molecular rearrangements. mdpi.combohrium.com For instance, cobalt-catalyzed reactions can achieve a tandem C-H activation/C-C cleavage/C-H activation sequence. mdpi.com In such processes, chelation assistance can direct a metal catalyst to a specific C-H bond, initiating a sequence that can involve migratory insertion and the scission of a C-C bond, as seen in the ring-opening of alkylidenecyclopropanes. mdpi.com While not directly demonstrated on a this compound substrate, these mechanistic principles highlight the potential for complex transformations involving the benzyl (B1604629) group, where both benzylic C-H bonds and the C-C bond connecting the two phenyl rings could be targeted.

Role of Radical Intermediates in Aniline Derivative Reactions

Radical intermediates play a pivotal role in many reactions involving aniline derivatives. tandfonline.com Photoredox catalysis is a common method for generating these intermediates. For example, a catalytic system has been developed for the direct alkylation of α-C-H bonds of aniline derivatives, which proceeds through the oxidative formation of an aminoalkyl radical. nih.govthieme-connect.com This radical can then engage in further reactions, such as addition to strained ring systems. nih.govthieme-connect.com

The reaction between aniline and methyl radicals has been studied theoretically, showing that the reaction can proceed through either addition to the aromatic ring or hydrogen abstraction from the amino group. acs.org The most favorable pathway can lead to intermediates like 2-methyl-aniline or the formation of an anilinyl radical (C₆H₅NH•) and methane. acs.org

Significant progress has also been made in the enantioselective construction of C-N bonds using radical intermediates. rsc.org These strategies often involve the generation of an alkyl radical, which then couples with an amine. Mechanistic pathways for this coupling include reductive elimination from a metal center or radical-radical cross-coupling. rsc.org For instance, a photoinduced, copper-catalyzed C-N coupling of racemic alkyl halides with aniline derivatives proceeds via a single electron transfer (SET) mechanism to generate an alkyl radical and a Cu(II)-aniline complex, which then combine to form the C-N bond. rsc.org The study of radical cations of aniline derivatives using mass spectrometry has also provided insights into intramolecular radical migration processes, which can drive dissociation reactions. tandfonline.com

Photocatalytic Oxidation Mechanisms of Related Anilines

Photocatalytic oxidation offers a green and sustainable method for chemical transformations. nih.gov The mechanism typically involves the absorption of light by a photocatalyst, which generates an electron-hole pair. nih.govmdpi.com The highly oxidizing hole can then accept an electron from a substrate molecule or from water to produce reactive species like hydroxyl radicals (•OH). nih.govmdpi.com

In the photocatalytic degradation of aniline and its derivatives using TiO₂-based nanocomposites, the reaction of the anilinium radical cation with •OH is a key step. mdpi.com This can lead to the formation of aminophenols as major intermediate products. The identification of benzidine (B372746) as a minor product confirms that the anilinium radical cation is a probable intermediate. mdpi.com

Metallaphotocatalysis has been employed for the directed ortho-hydroxylation of substituted anilides. acs.org A proposed mechanism involves a ruthenium-catalyzed photoredox cycle where an N-pivaloyl directing group facilitates C-H activation. The reaction is believed to proceed via a radical pathway. acs.org Similarly, the visible-light-mediated Gomberg-Bachmann reaction, which synthesizes 2-aminobiphenyls by arylating anilines, uses an organophotocatalyst like Eosin Y. researchgate.net The mechanism involves a single electron transfer (SET) from the excited photocatalyst to an arenediazonium salt, generating an aryl radical which then attacks the aniline ring. researchgate.netbeilstein-journals.org

Photocatalytic ReactionCatalyst/SystemReactive Intermediate(s)Key Mechanistic Step
Degradation of ChloroanilinesHalloysite-TiO₂Hydroxyl radical (•OH), Anilinium radical cationAttack of •OH on the aniline molecule. mdpi.com
Ortho-hydroxylation of AnilidesRu-catalyst / 4CzIPNRadical intermediatesPhotoredox-catalyzed C-H activation. acs.org
Gomberg-Bachmann ArylationEosin YAryl radicalSET from excited catalyst to diazonium salt. researchgate.netbeilstein-journals.org
Oxidation of Benzyl AlcoholsWO₃ZnO/Fe₃O₄Electron-hole pair, •OH, O₂⁻•Generation of reactive oxygen species from the photocatalyst. nih.gov

Supramolecular Chemistry and Advanced Materials Applications of 2 2 Benzylphenoxy Aniline and Its Derivatives

Hydrogen Bonding and Intermolecular Interactions in Aniline (B41778) Derivatives

Hydrogen bonding plays a pivotal role in determining the solid-state structure and properties of aniline derivatives. The amino group (-NH₂) of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atom itself, along with other electronegative atoms within the molecule, can serve as hydrogen bond acceptors.

In the case of 2-(2-benzylphenoxy)aniline, the presence of the amino group, the ether oxygen, and the aromatic rings introduces a variety of potential intermolecular interactions. The N-H protons of the amino group can form hydrogen bonds with the ether oxygen of a neighboring molecule or with the π-electron clouds of the aromatic rings (N-H···π interactions). The flexibility of the benzyl (B1604629) and phenoxy groups allows the molecule to adopt conformations that optimize these interactions, leading to the formation of stable supramolecular structures.

Studies on analogous systems, such as N-(2-phenylethyl)nitroaniline derivatives, have revealed the presence of intramolecular N-H···O hydrogen bonds between adjacent amine and nitro groups. nih.gov In the solid state, these molecules can form dimers through weak intermolecular N-H···O hydrogen bonds, where each amine hydrogen atom participates in a three-center interaction with two nitro oxygen atoms. nih.gov However, in some derivatives, the packing is such that π-π interactions between the aromatic rings are not favored. nih.gov The specific nature and strength of these hydrogen bonds are highly dependent on the substituents present on the aniline and benzyl rings, which can influence the acidity of the N-H protons and the electron density of the acceptor atoms.

Table 1: Potential Intermolecular Interactions in this compound
Interacting GroupsType of InteractionPotential Role in Supramolecular Assembly
N-H (amine) and Ether OxygenHydrogen Bond (N-H···O)Formation of linear or zigzag chains
N-H (amine) and Aromatic RingHydrogen Bond (N-H···π)Stabilization of layered structures
Aromatic Ringsπ-π StackingContribution to crystal packing and electronic properties
Benzyl/Phenoxy Groupsvan der Waals ForcesInfluence on molecular conformation and packing density

Self-Assembly and Supramolecular Architecture Formation

The ability of molecules to spontaneously organize into well-defined, ordered structures is a hallmark of supramolecular chemistry. This process of self-assembly is driven by the minimization of free energy through the formation of multiple non-covalent interactions. For this compound and its derivatives, the combination of directional hydrogen bonds and less-directional van der Waals and π-π interactions can lead to the formation of complex and hierarchical supramolecular architectures.

The flexible nature of the ether linkage and the rotatable phenyl and benzyl groups in this compound allow for a range of conformational possibilities. This conformational flexibility can be a key factor in the self-assembly process, enabling the molecule to adopt the most energetically favorable arrangement to maximize intermolecular interactions. Depending on the specific substitution pattern and the crystallization conditions, these molecules could potentially assemble into various motifs, including one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks.

For instance, aniline oligomers have been shown to self-assemble into spectacular morphologies, such as flower-like hierarchical architectures, through a combination of hydrogen bonding, hydrophobic forces, and π-π stacking. nih.gov While specific studies on the self-assembly of this compound are not widely available, insights can be drawn from related systems. The principles governing the self-assembly of these aniline oligomers, particularly the role of non-covalent interactions in directing the growth of specific morphologies, are likely to be applicable to this compound as well.

Integration into Novel Materials Systems

The unique structural and electronic properties of aniline derivatives make them attractive candidates for incorporation into a variety of advanced materials. The ability to tune their properties through chemical modification opens up possibilities for applications in fields such as organic electronics, sensing, and catalysis. While direct applications of this compound in materials science are not extensively documented, its structural motifs suggest potential utility in several areas.

The extended π-conjugated system of this compound, encompassing both the aniline and benzyl groups, could be beneficial for applications in organic light-emitting diodes (OLEDs). Aniline derivatives are known to be used as building blocks for hole-transporting materials and emitters in OLEDs. mdpi.com The benzylphenoxy substituent could be modified to fine-tune the electronic properties, such as the HOMO and LUMO energy levels, to optimize charge injection and transport, as well as the emission color and efficiency.

Furthermore, the presence of the flexible ether linkage and the potential for hydrogen bonding make this compound derivatives interesting candidates for the development of "smart" materials that respond to external stimuli such as temperature or light. For example, some salicylideneaniline (B1219908) derivatives exhibit thermochromic or photochromic behavior, where their color changes in response to heat or light, respectively. This behavior is often linked to changes in the molecular conformation and intermolecular interactions in the solid state. The flexible nature of this compound could potentially be exploited to design similar chromic materials.

Structural Features Facilitating Supramolecular Assemblies

The formation of well-defined supramolecular assemblies is critically dependent on the structural features of the constituent molecules. In the case of this compound, several key features contribute to its potential for forming ordered architectures.

The primary amine group is a crucial functional group that can participate in a variety of hydrogen bonding motifs. Its ability to act as a dual hydrogen bond donor allows for the formation of robust and directional interactions that can guide the self-assembly process.

The flexible ether linkage provides conformational freedom, allowing the molecule to adopt a geometry that is conducive to efficient packing and the formation of multiple intermolecular contacts. This flexibility, combined with the steric bulk of the benzyl and phenoxy groups, will significantly influence the final supramolecular structure.

By strategically modifying the substituents on the aromatic rings, it is possible to modulate the strength and directionality of these intermolecular interactions. For example, introducing electron-withdrawing or electron-donating groups can alter the hydrogen bonding capabilities of the amine group and the π-electron density of the aromatic rings, thereby influencing the self-assembly pathway and the resulting supramolecular architecture.

Structure Reactivity Relationship Studies of 2 2 Benzylphenoxy Aniline Analogues

Influence of Substituents on Electronic and Conformational Properties

The introduction of substituents onto the aromatic rings of 2-(2-benzylphenoxy)aniline can profoundly alter its electronic and conformational characteristics. These changes are governed by the interplay of resonance and inductive effects of the substituents, which in turn modulate the electron density distribution and steric interactions within the molecule.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), when placed on either the benzyl (B1604629) or the phenoxy-aniline ring, increase the electron density of the aromatic system. This enhancement of electron density can affect the nucleophilicity of the aniline (B41778) nitrogen and the phenoxy oxygen. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density of the aromatic rings, thereby reducing the basicity of the aniline nitrogen and influencing the electrophilic character of the molecule.

Conformationally, the this compound scaffold is characterized by the torsional angles around the C-O-C ether linkage and the C-N bond. The dihedral angle between the two aromatic rings is a critical parameter that influences the extent of electronic communication between them. smolecule.com Substituents, particularly bulky ones at the ortho positions, can impose significant steric hindrance, leading to a more twisted conformation. This, in turn, can disrupt π-conjugation across the ether bridge. mdpi.com Computational studies on similar diaryl ether systems have shown that the dihedral angle between the aromatic rings can vary significantly depending on the nature and position of the substituents. smolecule.com

To illustrate the influence of substituents, the following table presents hypothetical, yet chemically plausible, data for selected analogues of this compound based on established principles of physical organic chemistry and computational studies on related compounds. mdpi.com

Substituent (Position)Hammett Constant (σ) of SubstituentCalculated Dipole Moment (Debye)Predicted Dihedral Angle (°) (Ring A - Ring B)Predicted pKa of Anilino Group
None0.002.1704.6
4'-Nitro+0.784.5723.5
4'-Methoxy-0.272.5685.1
4-Nitro+0.785.2713.2
4-Methoxy-0.271.8694.9
2'-Methyl-0.172.0854.7
2-Chloro+0.232.8804.1

Note: The data in this table are illustrative and based on general principles of substituent effects on analogous molecular scaffolds. Ring A refers to the phenoxy-aniline ring and Ring B to the benzyl ring.

Correlation of Molecular Parameters with Reactivity Indices

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. researchgate.netrjptonline.org For this compound analogues, such studies can provide valuable insights into their reactivity by correlating molecular parameters with various reactivity indices derived from computational chemistry.

Key molecular parameters, often referred to as descriptors, include electronic, steric, and lipophilic properties. Electronic descriptors can be derived from quantum chemical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), Mulliken atomic charges, and dipole moments. mdpi.commdpi.com The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Reactivity indices, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. mdpi.commdpi.com For example, a lower HOMO-LUMO gap and higher electrophilicity index generally suggest higher reactivity.

In a hypothetical QSAR study on a series of substituted this compound analogues, one could investigate the correlation between these calculated parameters and an experimentally determined reactivity measure, such as the rate constant for a specific reaction or the binding affinity to a particular target.

Below is an interactive data table showcasing a hypothetical correlation between molecular parameters and a reactivity index for a series of this compound analogues.

Analogue (Substituent)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Electrophilicity Index (ω)Relative Reactivity (log k/k₀)
Unsubstituted-5.20-0.804.401.950.00
4'-NO₂-5.55-1.504.052.78+0.85
4'-OCH₃-4.95-0.654.301.75-0.20
4-NO₂-5.60-1.653.953.01+1.10
4-OCH₃-5.05-0.704.351.82-0.15
2',6'-di-Cl-5.40-1.104.302.35+0.50

Note: The data presented are hypothetical and for illustrative purposes to demonstrate the principles of QSAR/QSPR studies.

Such correlations, once established and validated, can be used to predict the reactivity of new, unsynthesized analogues, thereby guiding the design of molecules with desired properties. researchgate.netrjptonline.org

Rational Design of Derivatives for Specific Chemical Functions

The insights gained from structure-reactivity relationship studies provide a solid foundation for the rational design of this compound derivatives with specific chemical functions. dovepress.comnih.govcore.ac.uk By strategically placing substituents with known electronic and steric properties, it is possible to fine-tune the molecule's characteristics for applications in areas such as catalysis, materials science, and medicinal chemistry.

For instance, to design a derivative that can act as a more efficient ligand for a metal catalyst, one might introduce electron-donating groups on the aniline ring to enhance the coordinating ability of the nitrogen atom. The choice and position of these substituents would also need to consider steric factors to ensure that the ligand can adopt the required conformation for effective binding to the metal center.

In the field of materials science, the electronic properties of this compound analogues are of particular interest. For the development of organic light-emitting diodes (OLEDs) or other organic electronic materials, the HOMO-LUMO gap can be tailored by introducing a combination of electron-donating and electron-withdrawing groups to achieve desired emission colors and charge-transport properties. chemrxiv.org For example, creating a push-pull system by placing a strong donor on one end of the molecule and a strong acceptor on the other can significantly lower the HOMO-LUMO gap, leading to a red-shift in the absorption and emission spectra.

The following table outlines some potential design strategies for functional derivatives of this compound.

Desired Chemical FunctionDesign StrategyKey Substituents/ModificationsRationale
Enhanced Catalytic Ligand Increase nucleophilicity of the aniline nitrogen.-NH₂, -OH, -OCH₃ on the aniline ring.EDGs increase electron density on the nitrogen, improving its ability to coordinate with a metal center.
Precursor for a Conductive Polymer Facilitate oxidative polymerization.-H or electron-neutral groups on the aniline ring.Avoids groups that might interfere with the polymerization mechanism.
Fluorescent Probe with Red-Shifted Emission Decrease the HOMO-LUMO energy gap.Donor group (e.g., -N(CH₃)₂) on the aniline and an acceptor group (e.g., -CN) on the benzyl ring.Creates a "push-pull" electronic system, which lowers the energy of the first electronic transition.
Improved Photostability Prevent photodegradation pathways.Introduction of bulky groups (e.g., -t-butyl) ortho to the ether linkage.Steric hindrance can restrict conformational changes that may lead to photochemical reactions.

The rational design of functional molecules is an iterative process involving design, synthesis, and characterization. The principles of structure-reactivity relationships are indispensable tools in this cycle, enabling chemists to make informed decisions and accelerate the discovery of new molecules with tailored properties. dovepress.comcore.ac.uk

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Benzylphenoxy)aniline, and how can reaction conditions be optimized for higher yields?

  • Answer: Synthesis typically involves condensation reactions, such as coupling benzyl halides with phenolic anilines under basic conditions. For example, imine condensation followed by isoaromatization has been used to synthesize 2-benzyl-N-substituted anilines. Key steps include using anhydrous solvents (e.g., THF), controlled temperatures (60–80°C), and catalysts like palladium or copper complexes. Purification via column chromatography on silica gel ensures high yields (~85–91%) . Optimization strategies include varying reaction time, solvent polarity, and inert atmospheres (e.g., nitrogen) to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Answer:

  • 1H NMR : Aromatic protons in the benzyl and phenoxy groups appear as multiplet signals between δ 6.8–7.5 ppm. The amino (-NH2) proton resonates as a broad singlet near δ 5.5 ppm.
  • 13C NMR : The quaternary carbon in the phenoxy linkage appears at ~150 ppm, while aromatic carbons range from 110–130 ppm.
  • Mass Spectrometry : The molecular ion peak (m/z ~273) confirms the molecular weight (C19H17NO). PubChem data (InChI, molecular weight) provide additional validation .

Q. What are the recommended purification methods for this compound, especially when dealing with by-products from multi-step syntheses?

  • Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from by-products like unreacted aniline or benzyl halides. Recrystallization from ethanol or methanol further enhances purity. Thin-layer chromatography (TLC) monitors reaction progress, with Rf values typically ~0.4–0.6 in 3:1 hexane:ethyl acetate .

Advanced Research Questions

Q. How does the electronic nature of substituents on the benzyl or phenoxy rings influence the reactivity of this compound in nucleophilic substitution reactions?

  • Answer: Electron-donating groups (e.g., -OCH3 on the phenoxy ring) increase electron density, enhancing electrophilic aromatic substitution at the para position. Conversely, electron-withdrawing groups (e.g., -CF3) deactivate the ring, directing reactivity to meta positions. Steric effects from bulky substituents (e.g., isopropylthio groups) can hinder access to reactive sites, as seen in analogous aniline derivatives .

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Answer: Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or impurities. Researchers should:

  • Standardize biological assays (e.g., IC50 measurements under identical conditions).
  • Validate compound purity via HPLC (>95%) and NMR.
  • Perform structure-activity relationship (SAR) studies to isolate functional group contributions, as demonstrated in substituted phenylsulfanylanilines .

Q. How can computational chemistry aid in predicting the reaction pathways and intermediates of this compound under oxidative conditions?

  • Answer: Density functional theory (DFT) calculations model transition states and intermediates. For example, oxidation pathways may involve quinone formation via radical intermediates. HOMO-LUMO analysis predicts sites prone to oxidation (e.g., electron-rich phenoxy rings). Molecular dynamics simulations can validate solvent effects on reaction kinetics .

Q. In material science, how can this compound be incorporated into conductive polymers, and what properties does it impart?

  • Answer: The benzylphenoxy group enhances π-conjugation and solubility in organic solvents. Electropolymerization or condensation with diacids yields polymers with tunable conductivity (10⁻⁴–10⁻² S/cm). Applications include organic semiconductors or coatings, as seen in bromomethyl aniline-derived polymers .

Safety and Best Practices

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Answer:

  • Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation.
  • Store in airtight containers away from oxidizing agents (e.g., peroxides).
  • Refer to SDS guidelines for related compounds (e.g., benzotriazolyl anilines), which highlight risks of skin irritation and respiratory sensitization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.